molecular formula C16H11ClINO4 B13869864 7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one

7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one

Cat. No.: B13869864
M. Wt: 443.62 g/mol
InChI Key: IVRSLCHITQKQBL-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include halogenation, hydroxylation, and etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of halogenated positions.

    Substitution: Nucleophilic or electrophilic substitution reactions at the chloro or iodo positions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups at the chloro or iodo positions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies on its molecular pathways and interactions are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.

    Iodoquinol: An antimicrobial agent with an iodine-substituted quinoline structure.

Uniqueness

7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C16H11ClINO4

Molecular Weight

443.62 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-iodo-3-(2-methoxyphenoxy)-1H-quinolin-2-one

InChI

InChI=1S/C16H11ClINO4/c1-22-12-4-2-3-5-13(12)23-15-14(20)8-6-10(18)9(17)7-11(8)19-16(15)21/h2-7H,1H3,(H2,19,20,21)

InChI Key

IVRSLCHITQKQBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O

Origin of Product

United States

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